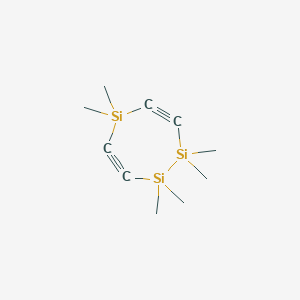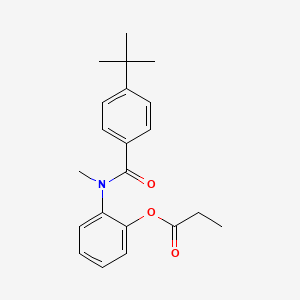![molecular formula C5H14Cl2Sn2 B14411683 Methylenebis[chloro(dimethyl)stannane] CAS No. 83135-39-1](/img/structure/B14411683.png)
Methylenebis[chloro(dimethyl)stannane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis[chloro(dimethyl)stannane] is an organotin compound characterized by the presence of tin atoms bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Methylenebis[chloro(dimethyl)stannane] is particularly notable for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylenebis[chloro(dimethyl)stannane] can be synthesized through the reaction of dimethyltin dichloride with formaldehyde. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2 (CH3)2SnCl2+CH2O→(CH3)2SnCH2Sn(CH3)2Cl2
Industrial Production Methods
Industrial production of Methylenebis[chloro(dimethyl)stannane] involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis[chloro(dimethyl)stannane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The chlorine atoms in Methylenebis[chloro(dimethyl)stannane] can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Methylenebis[chloro(dimethyl)stannane] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Methylenebis[chloro(dimethyl)stannane] involves its interaction with molecular targets through its tin atoms. The compound can form complexes with various biomolecules, influencing their function and activity. The pathways involved include coordination with proteins and enzymes, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyltin chloride
- Dimethyltin dichloride
- Tributyltin chloride
Uniqueness
Methylenebis[chloro(dimethyl)stannane] is unique due to its specific structure, which allows for distinct reactivity and applications compared to other organotin compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
83135-39-1 |
|---|---|
Molekularformel |
C5H14Cl2Sn2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
chloro-[[chloro(dimethyl)stannyl]methyl]-dimethylstannane |
InChI |
InChI=1S/4CH3.CH2.2ClH.2Sn/h4*1H3;1H2;2*1H;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
GWKLDTJQTQOZHC-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn](C)(C[Sn](C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


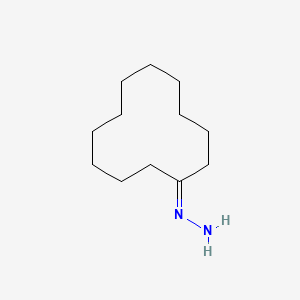

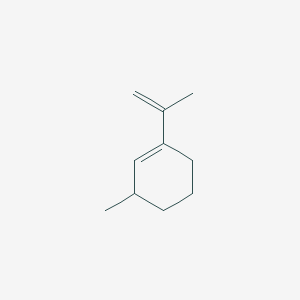
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)

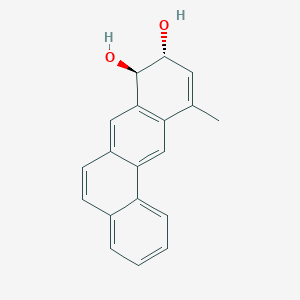
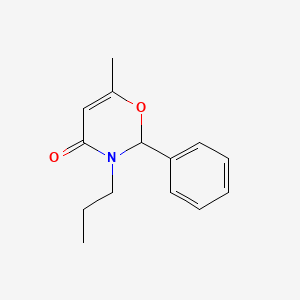

![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)

![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
